1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-phenylbutan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O2/c1-2-19(18-10-4-3-5-11-18)24(29)28-14-8-9-17(16-28)15-22-26-23(27-30-22)20-12-6-7-13-21(20)25/h3-7,10-13,17,19H,2,8-9,14-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWLVGBLFFFMST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-phenylbutan-1-one is a member of the 1,2,4-oxadiazole family, which has been recognized for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

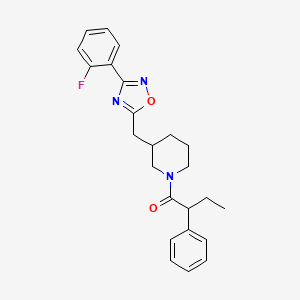

The chemical structure of the compound can be represented as follows:

This structure features a 1,2,4-oxadiazole ring, a piperidine moiety, and a phenylbutanone framework. The presence of the fluorine atom in the phenyl ring may influence its biological activity by enhancing lipophilicity and altering receptor interactions.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, a study demonstrated that compounds with similar structures showed cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer cells . The compound may also possess similar properties due to its structural similarities.

Table 1: Summary of Anticancer Activity in Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HT-29 | 10.5 |

| Compound B | MCF-7 (Breast Cancer) | 12.3 |

| Compound C | HeLa (Cervical Cancer) | 8.7 |

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of oxadiazole derivatives. Specifically, compounds exhibiting affinity for metabotropic glutamate receptors have been identified as promising candidates for treating neurodegenerative diseases such as Alzheimer’s and epilepsy . The compound's ability to interact with these receptors could suggest similar neuroprotective effects.

Antimicrobial Activity

The 1,2,4-oxadiazole scaffold has also been linked to antimicrobial properties. Research has shown that certain derivatives possess activity against bacterial strains through inhibition of essential enzymes or disruption of bacterial cell walls . This suggests that the compound may have potential as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Many oxadiazole derivatives inhibit key enzymes such as carbonic anhydrases and histone deacetylases (HDACs), which are involved in cancer progression and inflammation.

- Receptor Modulation : The interaction with neurotransmitter receptors may lead to altered signaling pathways that confer neuroprotective effects.

- Cytotoxicity Induction : The compound may induce apoptosis in cancer cells by activating intrinsic pathways or inhibiting survival signals.

Case Studies

Several studies have investigated the biological activity of oxadiazole derivatives:

- A notable study evaluated a series of oxadiazole compounds for their anticancer properties and found that modifications at the piperidine nitrogen significantly influenced cytotoxicity against various cancer cell lines .

- Another investigation focused on the neuroprotective effects of oxadiazole derivatives in animal models of stroke and found promising results indicating reduced neuronal death and improved functional outcomes .

Q & A

Q. What are the critical synthetic steps for preparing 1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-phenylbutan-1-one?

- Methodological Answer : The synthesis typically involves three key stages: (i) Formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a carbonyl compound (e.g., using ZnCl₂ as a catalyst under reflux in DMF). (ii) N-Alkylation of the piperidine moiety with a bromomethyl-oxadiazole intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile). (iii) Coupling of the piperidine-oxadiazole intermediate with 2-phenylbutan-1-one using a nucleophilic substitution or transition-metal-catalyzed reaction. Reaction progress is monitored via TLC and HPLC, with intermediates purified via column chromatography (silica gel, EtOAc/hexane gradient) .

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 7.2–7.8 ppm for fluorophenyl protons), ¹³C NMR (carbonyl signal at ~170 ppm), and ¹⁹F NMR (fluorine environment at ~-110 ppm).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column, UV detection at 254 nm, and mobile phase (acetonitrile/water) to confirm purity ≥95%.

- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to validate the molecular ion ([M+H]⁺).

- X-ray Crystallography : For absolute stereochemical confirmation, as demonstrated in analogous piperidine-oxadiazole structures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the 1,2,4-oxadiazole ring formation during synthesis?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (30 min at 120°C vs. 12 hours conventional heating) and improves yield (75% vs. 50%) .

- Catalyst Screening : p-Toluenesulfonic acid (p-TsOH) enhances cyclization efficiency compared to ZnCl₂.

- Solvent Optimization : DMF or THF improves solubility of intermediates, while toluene minimizes side reactions.

- Stoichiometric Ratios : A 1:1.2 ratio of amidoxime to carbonyl reagent minimizes unreacted starting material .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound for target engagement?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with variations in the fluorophenyl (e.g., 3-F, 4-F), oxadiazole (e.g., thiadiazole replacement), and piperidine (e.g., substituents at C3) moieties.

- Biological Assays : Use in vitro enzyme inhibition assays (IC₅₀ determination) and cell-based models (e.g., IC₅₀ in cancer lines) to correlate structural modifications with activity.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinase domains) to identify key interactions (e.g., hydrogen bonding with the oxadiazole ring) .

Q. How should researchers address discrepancies in biological activity data across different experimental models?

- Methodological Answer :

- Assay Cross-Validation : Compare results from enzymatic assays (e.g., purified kinase targets) vs. cell-based assays (e.g., proliferation inhibition) to rule out off-target effects.

- Stability Testing : Perform HPLC post-assay to confirm compound integrity (e.g., degradation in cell culture media).

- Model-Specific Factors : Adjust for differences in membrane permeability (logP calculations) or metabolic clearance (e.g., liver microsome assays).

- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends, as seen in SAR studies of similar piperidine derivatives .

Data Contradiction Analysis

Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffer) be resolved for this compound?

- Methodological Answer :

- Dynamic Light Scattering (DLS) : Assess aggregation states in DMSO vs. PBS (pH 7.4).

- Solubility Enhancers : Test co-solvents (e.g., PEG-400) or cyclodextrin complexation.

- pH-Dependent Studies : Measure solubility at physiologically relevant pH (1.2–6.8) using shake-flask methods.

- Reference Standards : Compare with structurally similar compounds (e.g., piperidine-oxadiazole derivatives in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.